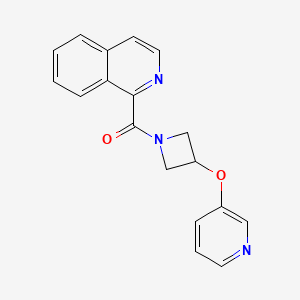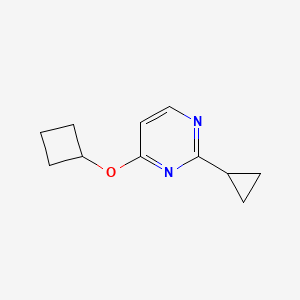
4-Cyclobutoxy-2-cyclopropylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While there isn’t specific information available on the synthesis of 4-Cyclobutoxy-2-cyclopropylpyrimidine, pyrimidines in general can be synthesized through various methods. For instance, one method involves a chemoenzymatic route involving enantioselective transesterification . Another method involves a regioselective reaction of ketones, aldehydes, or esters with amidines .Aplicaciones Científicas De Investigación
Discovery of Novel Bioavailable sGC Stimulators
4-Hydroxypyrimidine derivatives, including compounds structurally related to 4-Cyclobutoxy-2-cyclopropylpyrimidine, have been explored for their potential as soluble guanylate cyclase (sGC) stimulators. These compounds are of interest in the treatment of cardiovascular diseases and conditions associated with fibrosis and end-organ failure. The design and synthesis of these stimulators aim to achieve a good balance of potency, stability, selectivity, and pharmacodynamic effects while maintaining favorable pharmacokinetic properties for once-daily dosing in humans (Nakai et al., 2016).
Synthesis of Antiviral Agents
Another area of research involves the synthesis of 2,4-diamino-6-hydroxypyrimidines substituted at position 5 by various groups, including cyclopropyl. These compounds were studied for their antiviral activity, particularly against retroviruses, in cell culture. The study found that certain derivatives exhibited significant inhibitory activity against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture, highlighting the potential of these compounds in antiviral therapy (Hocková et al., 2003).
Development of Anticancer Compounds
The synthesis of cyclopalladated complexes containing 4-hydroxy-acridine and related pyrimidine derivatives has been reported. These complexes have shown promising biological activity, with certain derivatives demonstrating efficiency superior to cis-platinum. This suggests their potential application in cancer therapy, highlighting the relevance of pyrimidine derivatives in the development of new anticancer drugs (Pucci et al., 2006).
Inhibitors of HIV Reverse Transcriptase
Research into 3-Hydroxypyrimidine-2,4-dione derivatives, featuring cyclohexylmethyl groups, has demonstrated their efficacy as inhibitors of human immunodeficiency virus (HIV) reverse transcriptase. These compounds inhibit both the polymerase and RNase H functions of the enzyme, showing potential as dual-action antiretroviral agents. The study provides a foundation for further exploration of these compounds in the treatment of HIV (Tang et al., 2017).
Antimicrobial and Herbicidal Activities
The synthesis of N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives and related fused ring compounds has also been investigated. These compounds have shown significant biological activities, including herbicidal and fungicidal effects. This indicates the versatility of pyrimidine derivatives in various applications beyond pharmacology, extending to agriculture (Tian et al., 2009).
Propiedades
IUPAC Name |
4-cyclobutyloxy-2-cyclopropylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-9(3-1)14-10-6-7-12-11(13-10)8-4-5-8/h6-9H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRDQNXXXCTKNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=NC(=NC=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2685483.png)
![Ethyl 4-[(6-chloro-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2685485.png)
![3'-Methoxy-2-methyl[1,1'-biphenyl]-4-amine](/img/structure/B2685486.png)
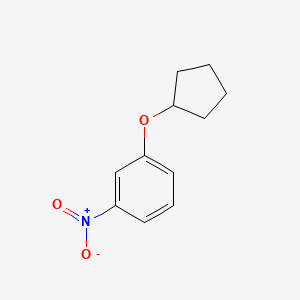

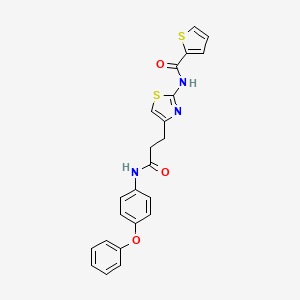
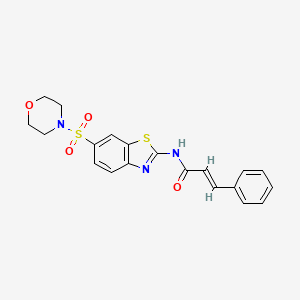
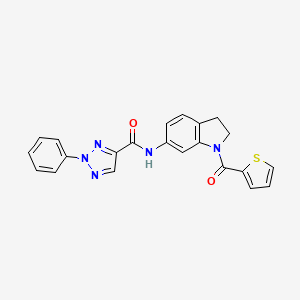
![N'-[(Z)-(4-methylphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide](/img/structure/B2685495.png)
![3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2685496.png)
![2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2685497.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B2685498.png)
![6-Sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2685500.png)
